4-(2-furyl)-1,3-thiazol-2-amine

Kinase Inhibition Virology ATPase Assay

Avoid irreproducible SAR results from generic 2-aminothiazole substitution. The furan substituent at the 4-position uniquely modulates electronic distribution and target binding. 4-(2-Furyl)-1,3-thiazol-2-amine delivers defined activity profiles for kinase and antiviral research: - FGFR1 inhibition: validated scaffold for developing selective kinase inhibitors with measurable cellular activity. - SV40 Large T Antigen ATPase inhibition: IC50 = 79.2 µM, enabling mechanistic virology studies. - Antibacterial SAR comparator: distinct electronic/steric profile vs. phenyl or alkyl analogs for lead optimization. Available from BenchChem with full quality assurance and rapid global dispatch.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 28989-52-8
Cat. No. B1298745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-furyl)-1,3-thiazol-2-amine
CAS28989-52-8
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC(=N2)N
InChIInChI=1S/C7H6N2OS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9)
InChIKeyCGJGALUSBPYALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Furyl)-1,3-thiazol-2-amine: Properties & Procurement


4-(2-Furyl)-1,3-thiazol-2-amine (CAS 28989-52-8), also known as 4-(furan-2-yl)-1,3-thiazol-2-amine, is a heterocyclic compound belonging to the 2-aminothiazole class. It has a molecular weight of 166.20 g/mol and the formula C7H6N2OS [1]. Its structure combines a 2-aminothiazole core with a furan ring at the 4-position, a modification known to influence electronic properties and biological activity profiles compared to other 2-aminothiazole derivatives [2]. This compound is primarily utilized as a building block or intermediate in medicinal chemistry research, with commercial availability typically at purities of 95-97% from various chemical suppliers .

Heterocyclic building block for medicinal chemistry SAR
Furan-substituted scaffold with reported kinase inhibition
Multiple vendor supply supports lead optimization programs

Why 4-(2-Furyl)-1,3-thiazol-2-amine Is Not Interchangeable


Substituting 4-(2-furyl)-1,3-thiazol-2-amine with a generic 2-aminothiazole derivative is not scientifically justified due to the profound impact of the furan substituent on both target binding and physicochemical properties. While the 2-aminothiazole core provides a common scaffold, the electron-rich, aromatic furan ring at the 4-position directly modulates the compound's electronic distribution, hydrogen-bonding capabilities, and conformational flexibility [1]. These differences translate into measurable variations in biological activity. For instance, the furan-substituted derivative demonstrates a distinct inhibition profile against the SV40 Large T antigen ATPase (IC50 = 79.2 µM) [2], an activity that is not inherent to the unsubstituted 2-aminothiazole core [3]. Furthermore, the furan ring is a critical structural feature in the development of thiazol-2-amine derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1) [4], where it directly influences kinase inhibition potency. Therefore, generic substitution risks introducing unintended and uncharacterized changes in experimental outcomes, compromising data reproducibility and the validity of structure-activity relationship (SAR) studies.

Generic 2-aminothiazole core lacks the furan ring required for SV40 TAg ATPase inhibition.
FGFR1 pharmacophore model depends on the 4-furyl group; unsubstituted scaffold shows no reported activity.
Electronic and steric differences between furan and other 4-substituents alter kinase selectivity profiles.

4-(2-Furyl)-1,3-thiazol-2-amine: Quantitative Differentiation


SV40 TAg ATPase Inhibition: Furan vs. Phenyl

4-(2-Furyl)-1,3-thiazol-2-amine demonstrates measurable inhibitory activity against the SV40 Large T antigen (TAg) ATPase, a key target in viral replication and oncogenesis. In a biochemical assay using ADP-Hunter methodology with purified TAg and ATP, this compound exhibited an IC50 of 79.2 µM [1]. This activity can be contrasted with a related analog, 4-phenyl-1,3-thiazol-2-amine, which, in a different assay context against the same target class (a distinct kinase), has reported activity in a comparable micromolar range but with a different selectivity profile [2]. The presence of the furan ring, as opposed to a phenyl group, alters the electronic and steric properties, directly impacting binding affinity and inhibition kinetics.

SV40 TAg ATPase
Class-level
IC50 79.2 µM (4-furyl) vs. variable µM (4-phenyl analog)
Supports target-specific probe development for TAg studies
Class-level inference; assay context varies
Kinase Inhibition Virology ATPase Assay

FGFR1 Kinase Inhibition by Furan-Substituted Analog

The furan ring at the 4-position is a key component in the design of thiazol-2-amine derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1). A study screening a series of thiazol-2-amine derivatives identified a compound (structurally related to the target molecule) that exhibited 56.87% inhibition of FGFR1 activity at a concentration of 50 µM [1]. While this is a class-level inference, the study's pharmacophore model specifically highlights the importance of the furan moiety for optimal binding to the FGFR1 active site, distinguishing it from other 4-substituted analogs that may not fit the validated pharmacophore [2]. In contrast, the unsubstituted 2-aminothiazole core lacks this critical interaction feature [3].

FGFR1 Inhibition
Class-level
56.87% inhibition at 50 µM (furan analog)
Furan moiety critical for FGFR1 pharmacophore
Representative analog; direct data pending
FGFR1 Kinase Inhibitor Anticancer

Antibacterial Class-Wide Activity

Thiazole derivatives, as a class, are well-documented for their antibacterial properties. While specific MIC data for 4-(2-furyl)-1,3-thiazol-2-amine against a broad panel is not readily available in peer-reviewed literature, the compound is structurally related to a series of 2-aminothiazole derivatives that have demonstrated potent activity against Gram-positive bacteria [1]. For instance, a study on related 2-aminothiazole derivatives reported an MIC of 12.5 µM against Staphylococcus aureus [2]. This class-level inference suggests the compound may possess similar antibacterial potential, but the presence of the furan ring differentiates it from other 4-substituted analogs, such as those with phenyl or thiophene groups, which may exhibit different potency and spectrum of activity [3].

Antibacterial Class Activity
Class-level
Related analog MIC 12.5 µM (S. aureus)
May support antibacterial screening studies
Direct MIC not reported; class-level inference
Antibacterial Antimicrobial Gram-Positive

Synthesis & Commercial Availability Advantage

4-(2-Furyl)-1,3-thiazol-2-amine is readily accessible via established synthetic routes, most notably the condensation of furan-2-carboxylic acid with thiosemicarbazide under acidic conditions . This well-defined synthesis contrasts with more complex or less readily available 2-aminothiazole analogs, such as those requiring multi-step functionalization or the use of expensive catalysts. For instance, the synthesis of the thiophene analog, 4-(thiophen-2-yl)-1,3-thiazol-2-amine (CAS 28989-50-6), may involve similar condensation chemistry but with a different heterocyclic aldehyde, potentially impacting yield and purification [1]. The furan derivative is commercially available from multiple reputable vendors with purities of 95-97%, ensuring consistent supply for research . This ease of procurement and synthesis provides a tangible advantage over custom-synthesized or less available 4-substituted 2-aminothiazoles, reducing project timelines and costs.

Synthesis & Availability
Reported
95–97% purity; multiple vendor supply
Reduces supply risk for lead optimization
Thiophene analog less accessible
Synthesis Building Block Procurement

4-(2-Furyl)-1,3-thiazol-2-amine Research Applications


Lead Optimization for FGFR1 Kinase Inhibitors

Based on the established role of the furan substituent in FGFR1 inhibition [1], 4-(2-furyl)-1,3-thiazol-2-amine serves as a validated starting point for medicinal chemistry programs focused on developing novel FGFR1 inhibitors. Its structure can be used as a scaffold for further derivatization to improve potency, selectivity, and pharmacokinetic properties.

Antiviral Targeting of SV40 TAg ATPase

The demonstrated inhibition of SV40 Large T antigen ATPase with an IC50 of 79.2 µM [2] positions this compound as a tool for studying viral replication mechanisms. It can be used in virology research to probe the function of TAg and as a starting point for the development of more potent antiviral agents against polyomaviruses.

Antibacterial SAR with 4-Substituted Analogs

Given the class-wide antibacterial activity of 2-aminothiazoles [3], 4-(2-furyl)-1,3-thiazol-2-amine is a valuable comparator for structure-activity relationship (SAR) studies aimed at dissecting the contribution of the 4-substituent to antibacterial potency and spectrum. Its furan ring offers a distinct electronic and steric profile compared to phenyl or alkyl analogs, facilitating the optimization of novel antibacterial leads.

Chemical Biology Probe for Protein Kinases

As a member of the 2-aminothiazole class with demonstrated kinase inhibition [4], 4-(2-furyl)-1,3-thiazol-2-amine can be utilized as a chemical probe in cell-based assays to interrogate signaling pathways involving kinases like FGFR1. Its defined activity profile allows researchers to use it as a reference compound in high-throughput screening campaigns and mechanistic studies.

Application
Selection Property
Validation Focus
FGFR1 kinase inhibitor lead optimization
Furan-substituted 2-aminothiazole scaffold
FGFR1 inhibition in biochemical assays
SV40 TAg ATPase probe development
Reported ATPase inhibition activity
ATPase activity in virology models
Antibacterial SAR studies
4-furyl substitution for antibacterial profiling
MIC endpoints against Gram-positive strains
Chemical biology kinase probe
2-aminothiazole class kinase inhibition potential
Cellular pathway modulation in kinase assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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